molecular formula C19H17ClFNO3S B11413844 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluorobenzamide

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluorobenzamide

Cat. No.: B11413844
M. Wt: 393.9 g/mol
InChI Key: MGJLOYYVXPGXOX-UHFFFAOYSA-N
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Description

2-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-6-FLUOROBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzamide core, substituted with a dimethylphenyl group, a fluorine atom, and a thiophene ring with a sulfone group

Properties

Molecular Formula

C19H17ClFNO3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluorobenzamide

InChI

InChI=1S/C19H17ClFNO3S/c1-12-6-7-14(10-13(12)2)22(15-8-9-26(24,25)11-15)19(23)18-16(20)4-3-5-17(18)21/h3-10,15H,11H2,1-2H3

InChI Key

MGJLOYYVXPGXOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-6-FLUOROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a chlorinated benzoyl chloride, which reacts with an amine derivative to form the benzamide core.

    Introduction of the Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced.

    Thiophene Ring Formation and Sulfone Introduction: The thiophene ring can be synthesized through cyclization reactions, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzamides are often studied for their potential pharmacological activities. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic applications. Benzamide derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-6-FLUOROBENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-CHLOROBENZAMIDE: Similar structure but lacks the thiophene ring and sulfone group.

    6-FLUORO-2-CHLOROBENZAMIDE: Similar structure but lacks the dimethylphenyl group and thiophene ring.

    N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-CHLOROBENZAMIDE: Similar structure but lacks the dimethylphenyl group and fluorine atom.

Uniqueness

The uniqueness of 2-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-6-FLUOROBENZAMIDE lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring with a sulfone group, along with the dimethylphenyl and fluorine substituents, makes it a versatile compound for various applications.

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